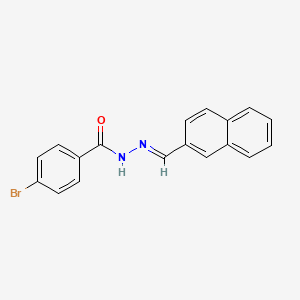
4-bromo-N'-(2-naphthylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-(2-naphthylmethylene)benzohydrazide, also known as BNH, is a chemical compound with the molecular formula C18H12BrN3O. It is a yellow crystalline powder that is widely used in scientific research for its various properties, including its anti-cancer and anti-inflammatory effects.
科学的研究の応用
4-bromo-N'-(2-naphthylmethylene)benzohydrazide has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
作用機序
The mechanism of action of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has been shown to reduce inflammation and oxidative stress, which are involved in various diseases such as cancer, diabetes, and cardiovascular disease.
実験室実験の利点と制限
One advantage of using 4-bromo-N'-(2-naphthylmethylene)benzohydrazide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and does not affect normal cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are many future directions for the study of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use in combination with other anti-cancer and anti-inflammatory drugs to enhance their effectiveness. Additionally, the study of its mechanism of action and its effects on various signaling pathways can provide insights into the development of new therapies for cancer and other diseases.
合成法
The synthesis of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide involves the reaction of 2-naphthylmethylene-1,3-dioxo-1,3-dihydro-2H-indole-2-carbohydrazide and 4-bromo-benzoic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a suitable temperature and pressure. The product is then purified by recrystallization to obtain pure this compound.
特性
IUPAC Name |
4-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLUBIYAGZIIJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
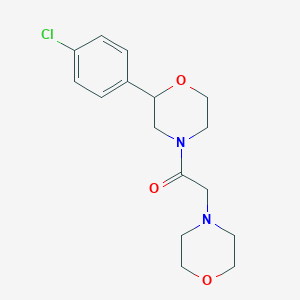
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
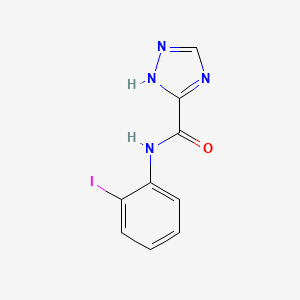
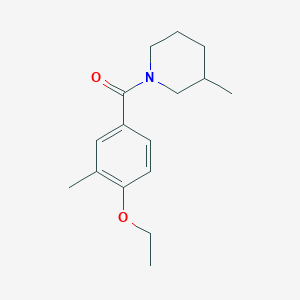

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
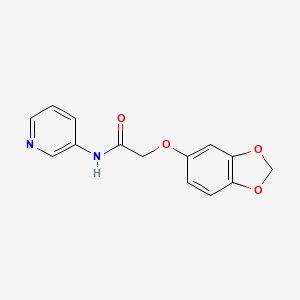
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)